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Compound of Interest

Compound Name: GSK1362

Cat. No.: B15602327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of

GSK1362, a synthetic ligand identified as an inverse agonist of the nuclear receptor REV-

ERBα (NR1D1). The document details its mechanism of action, presents quantitative data from

key experiments, outlines experimental protocols, and visualizes the relevant biological

pathways and workflows.

Introduction
GSK1362 (also documented as GSK3201362) is a chemical probe developed to modulate the

activity of REV-ERBα, a critical component of the circadian clock and a regulator of metabolic

and inflammatory processes. REV-ERBα functions as a constitutive transcriptional repressor,

meaning it actively represses the expression of its target genes in the absence of a ligand.

Inverse agonists of REV-ERBα, such as GSK1362, function by enhancing this inherent

repressive activity. This is achieved by altering the receptor's conformation to increase its

affinity for co-repressor proteins.

Mechanism of Action: REV-ERBα Signaling
REV-ERBα is a nuclear receptor that binds to specific DNA sequences known as REV-ERB

response elements (ROREs) in the promoter regions of its target genes. Upon binding, it

recruits a co-repressor complex, which includes proteins like Nuclear Receptor Co-repressor 1

(NCoR1) and Histone Deacetylase 3 (HDAC3). This complex modifies the chromatin structure,
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leading to the transcriptional repression of target genes such as Bmal1, a core clock activator,

and various genes involved in inflammation and metabolism.[1][2][3][4] GSK1362, as an

inverse agonist, stabilizes the interaction between REV-ERBα and the NCoR co-repressor

complex, thereby enhancing the repression of target gene transcription.[5]
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Figure 1: GSK1362 enhances REV-ERBα-mediated transcriptional repression.

Quantitative Data
The inverse agonist activity of GSK1362 has been quantified using a fluorescence resonance

energy transfer (FRET) assay. This assay measures the recruitment of co-modulator peptide

sequences to the REV-ERBα ligand-binding domain (LBD). As an inverse agonist, GSK1362
inhibits the interaction between REV-ERBα and peptides derived from co-repressors.
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Assay Ligand Peptide Effect IC50 / EC50 Reference

FRET GSK1362 NCoR1
Inhibition of

Interaction
Not specified [5]

FRET GSK1362 SMRT2
Inhibition of

Interaction
Not specified [6]

FRET GSK1362 RIP140
Inhibition of

Interaction
Not specified [6]

Luciferase

Reporter
GSK1362 Bmal1-Luc Repression ~1 µM [5]

Table 1: Summary of in vitro quantitative data for GSK1362 activity on REV-ERBα.

Experimental Protocols
This assay is designed to measure the ability of a compound to modulate the interaction

between the REV-ERBα Ligand Binding Domain (LBD) and a co-repressor peptide.

Principle: A GST-tagged REV-ERBα LBD is bound to a terbium (Tb) cryptate-labeled anti-

GST antibody (donor). A biotinylated peptide from a co-repressor (e.g., NCoR1) is bound to

streptavidin-d2 (acceptor). When the peptide interacts with the LBD, the donor and acceptor

are brought into proximity, allowing for FRET. An inverse agonist will disrupt this interaction,

leading to a decrease in the FRET signal.

Methodology:

Prepare a reaction mixture containing GST-REV-ERBα-LBD, Tb-anti-GST antibody, biotin-

NCoR1 peptide, and streptavidin-d2 in an appropriate assay buffer.

Dispense the mixture into microplate wells.

Add serial dilutions of GSK1362 or control compounds to the wells.

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
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Measure the FRET signal using a plate reader capable of time-resolved fluorescence, with

excitation at 340 nm and emission measured at 620 nm (donor) and 665 nm (acceptor).

Calculate the ratio of acceptor to donor emission and plot against the compound

concentration to determine IC50 values.

Assay Components

GST-REV-ERBα LBD
+ Tb-anti-GST (Donor)

Mix Components
in Microplate Well

Biotin-NCoR1 Peptide
+ SA-d2 (Acceptor) GSK1362

Incubate at RT

Read FRET Signal
(TR-FRET Reader)

Analyze Data
(Calculate IC50)

Click to download full resolution via product page

Figure 2: Workflow for the FRET-based co-modulator recruitment assay.

This protocol details the investigation of GSK1362's effect on inflammatory gene expression in

macrophages.

Principle: Macrophages are treated with Lipopolysaccharide (LPS), a potent inflammatory

stimulus, to induce the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6). The

effect of GSK1362 on this induction is then measured.
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Methodology:

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell

line (e.g., RAW 264.7) in appropriate media.

Treatment: Pre-treat the cells with desired concentrations of GSK1362 or vehicle (e.g.,

DMSO) for a specified time (e.g., 1 hour).

Stimulation: Add LPS (e.g., 100 ng/mL) to the cell cultures to induce an inflammatory

response.[7]

Incubation: Incubate the cells for a period sufficient for gene expression changes (e.g., 4-

24 hours).

Harvesting:

For gene expression analysis: Harvest the cells, extract total RNA, and perform

quantitative real-time PCR (qRT-PCR) for target genes (e.g., Il-6, Tnf).

For protein analysis: Collect the cell culture supernatant to measure secreted cytokine

levels using an ELISA kit.[8]

This assay measures the transcriptional repressive activity of REV-ERBα on one of its key

target genes, Bmal1.

Principle: Cells are co-transfected with a plasmid expressing REV-ERBα and a reporter

plasmid where the luciferase gene is under the control of the Bmal1 promoter. Activation of

REV-ERBα by an inverse agonist will lead to repression of the Bmal1 promoter and a

decrease in luciferase activity.

Methodology:

Cell Line: Use a suitable cell line, such as HEK293 cells.

Transfection: Co-transfect the cells with an expression vector for HA-tagged REV-ERBα

and the Bmal1-Luc reporter construct. A control plasmid (e.g., Renilla luciferase) can be

included for normalization.
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Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with various

concentrations of GSK1362.

Lysis and Measurement: After treatment (e.g., 24 hours), lyse the cells and measure the

firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the

normalized activity against the GSK1362 concentration to determine the extent of

transcriptional repression.[5]

Key Findings and Logical Relationships
Studies have shown that GSK1362 exhibits complex effects. While it demonstrates clear

inverse agonist activity in biochemical and reporter assays by enhancing the repressive

function of REV-ERBα, its effect on inflammatory gene expression can be context-dependent.

For instance, GSK1362 was found to inhibit the LPS-induced expression of Il-6 in alveolar

macrophages.[5] This anti-inflammatory effect is attributed to the stabilization of the REV-ERBα

protein. Under inflammatory conditions, REV-ERBα is rapidly targeted for degradation.

GSK1362 binding protects REV-ERBα from this degradation, maintaining its repressive activity

on inflammatory genes.[5][9]
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Figure 3: Logical flow from biochemical inverse agonism to cellular anti-inflammatory effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/304016217_Regulation_of_Rev-erbalpha's_repressive_activity_and_its_physiological_significance
https://pmc.ncbi.nlm.nih.gov/articles/PMC4252361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3839578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3839578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3323877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3323877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5983347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5983347/
https://www.medchemexpress.com/Targets/rev-erb.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4999258/
https://www.mdpi.com/1420-3049/17/3/3574
https://www.researchgate.net/figure/Requirement-of-posttranslational-modifications-for-REV-ERBa-degradation-A-C_fig1_323757242
https://www.benchchem.com/product/b15602327#exploring-the-inverse-agonist-properties-of-gsk1362
https://www.benchchem.com/product/b15602327#exploring-the-inverse-agonist-properties-of-gsk1362
https://www.benchchem.com/product/b15602327#exploring-the-inverse-agonist-properties-of-gsk1362
https://www.benchchem.com/product/b15602327#exploring-the-inverse-agonist-properties-of-gsk1362
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15602327?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

